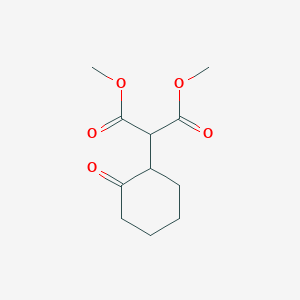
Dimethyl 2-(2-oxocyclohexyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(2-oxocyclohexyl)malonate is an organic compound with the molecular formula C11H16O5 It is a derivative of malonic acid and features a cyclohexanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-oxocyclohexyl)malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of dimethyl malonate with a base such as sodium ethoxide, followed by alkylation with 2-bromocyclohexanone. The reaction proceeds via an S_N2 mechanism, forming the desired product after hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high productivity and enantioselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(2-oxocyclohexyl)malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonate ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and bases like sodium ethoxide are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Dimethyl 2-(2-oxocyclohexyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of bioactive molecules.
Medicine: It is explored for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of dimethyl 2-(2-oxocyclohexyl)malonate involves its reactivity as a nucleophile and electrophile. The compound can form enolates, which are key intermediates in many reactions. These enolates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, often used interchangeably with dimethyl malonate.
Cyclohexanone: The parent ketone of the cyclohexyl moiety in dimethyl 2-(2-oxocyclohexyl)malonate.
Uniqueness
This compound is unique due to the presence of both the malonate ester and the cyclohexanone moiety. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis .
Propriétés
Numéro CAS |
63965-89-9 |
|---|---|
Formule moléculaire |
C11H16O5 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
dimethyl 2-(2-oxocyclohexyl)propanedioate |
InChI |
InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h7,9H,3-6H2,1-2H3 |
Clé InChI |
MRMJANFFIPGZSN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1CCCCC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






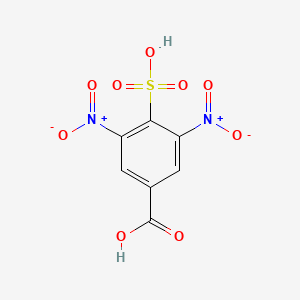
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)

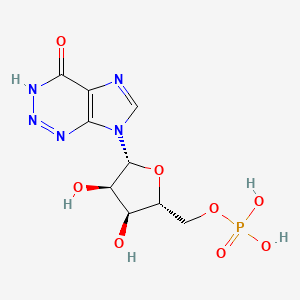
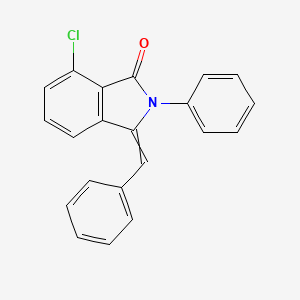
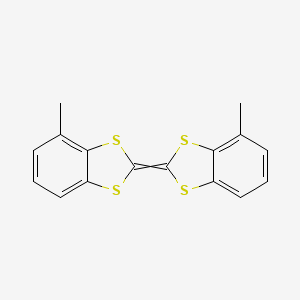
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
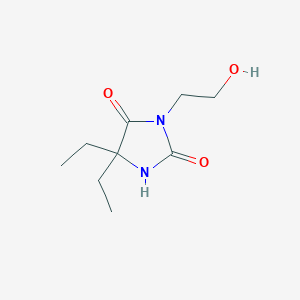
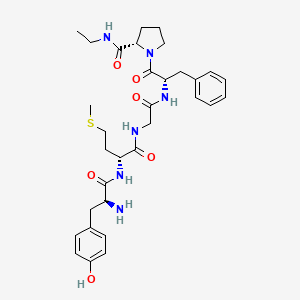
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
